sodium beta-alaninate chemical structure and properties
sodium beta-alaninate chemical structure and properties
An In-Depth Technical Guide to Sodium Beta-Alaninate: Structure, Properties, and Applications
Introduction
Sodium beta-alaninate is the sodium salt of β-alanine, the only naturally occurring beta-amino acid.[1] As a stable and highly water-soluble compound, it serves as a crucial derivative of β-alanine for various scientific and industrial applications. Its unique structure, where the amino group is attached to the β-carbon, differentiates it from its alpha-amino acid counterpart, alanine, and imparts distinct chemical and biological properties. This guide provides a comprehensive technical overview of sodium beta-alaninate, from its fundamental chemical structure and physicochemical properties to its synthesis, characterization, and significant applications in drug development, nutritional science, and industrial processes. Authored from the perspective of a Senior Application Scientist, this document synthesizes established scientific principles with practical, field-proven insights for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all scientific investigation. Sodium beta-alaninate is unequivocally identified by a standard set of chemical descriptors.
-
IUPAC Name: Sodium 3-aminopropanoate[2]
-
Synonyms: Sodium β-alaninate, β-Alanine monosodium salt, Sodium 3-aminopropionate[2][3]
-
Molecular Formula: C₃H₆NNaO₂[2]
-
Canonical SMILES: C(CN)C(=O)[O-].[Na+][2]
-
InChIKey: QKJPFZCCZMBRFB-UHFFFAOYSA-M[2]
The molecular structure consists of a three-carbon propanoate backbone with an amino group (-NH₂) attached to the second carbon from the carboxyl group (the β-carbon). The carboxyl group is deprotonated, forming a carboxylate anion (-COO⁻), which is ionically bonded to a sodium cation (Na⁺). This ionic character is a key determinant of its physical properties, particularly its high solubility in polar solvents.
Caption: 2D structure of Sodium Beta-Alaninate.
Physicochemical and Safety Properties
The utility of a chemical compound is largely dictated by its physical properties and safety profile. The data below has been aggregated from authoritative chemical databases.
| Property | Value | Reference |
| Molecular Weight | 111.08 g/mol | [2] |
| Appearance | White crystalline solid (based on parent compound) | [4] |
| Solubility in Water | High (Parent β-alanine: 54.5 g/100 mL) | [4] |
| pKa (of β-alanine) | 3.55 (carboxyl), 10.24 (amino) | [4] |
| Density | ~1.166 g/cm³ | [3] |
| Boiling Point | 237.1 °C at 760 mmHg | [3] |
| Topological Polar Surface Area | 66.2 Ų | [2] |
Discussion of Properties: The high water solubility of sodium beta-alaninate, a direct result of its ionic nature, makes it an ideal candidate for aqueous formulations, including dietary supplements, cell culture media, and industrial absorbents. The two pKa values of its parent acid, β-alanine, indicate that in physiological and most aqueous environments (pH ~7), the carboxyl group will be deprotonated (-COO⁻) and the amino group will be protonated (-NH₃⁺), forming a zwitterion. The formation of the sodium salt locks the carboxyl group in its anionic state.
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, sodium beta-alaninate is classified as a substance that causes severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this compound to prevent contact.
Synthesis and Analytical Characterization
Laboratory-Scale Synthesis
The synthesis of sodium beta-alaninate is a straightforward acid-base neutralization reaction. The following protocol describes a reliable method for its preparation.
Principle: β-alanine, a weak acid, is reacted with a stoichiometric equivalent of sodium hydroxide, a strong base. The hydroxide ion deprotonates the carboxylic acid group of β-alanine, forming water and the sodium salt. The product is then isolated by precipitation and purification.
Experimental Protocol:
-
Dissolution: Dissolve 10.0 g (0.112 mol) of β-alanine in 50 mL of deionized water in a 250 mL beaker with magnetic stirring. Gentle heating may be applied to aid dissolution.
-
Titration: Prepare a 2.24 M solution of sodium hydroxide (NaOH) by dissolving 4.48 g (0.112 mol) of NaOH pellets in 50 mL of deionized water. Caution: This process is exothermic. Allow the NaOH solution to cool to room temperature.
-
Reaction: Slowly add the NaOH solution dropwise to the stirring β-alanine solution. Monitor the pH of the mixture; the reaction is complete when a stable pH of ~10-11 is reached, indicating the full deprotonation of the carboxyl group.
-
Precipitation: Transfer the resulting aqueous solution to a 500 mL beaker. Add 200 mL of cold absolute ethanol while stirring vigorously. The sodium beta-alaninate, being less soluble in ethanol, will precipitate out as a white solid.
-
Isolation: Allow the suspension to stand in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 25 mL portions of cold absolute ethanol to remove any unreacted starting materials and excess water.
-
Drying: Dry the purified sodium beta-alaninate in a vacuum oven at 60°C to a constant weight.
Caption: Workflow for the synthesis of Sodium Beta-Alaninate.
Analytical Characterization
Verification of the synthesized product's identity and purity is critical.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups. The spectrum should show a strong, broad absorption for the carboxylate anion (COO⁻) stretch around 1600-1550 cm⁻¹ and the N-H bending vibrations around 1640-1560 cm⁻¹, while the characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹) should be absent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in D₂O can confirm the carbon skeleton and the number of protons. The ¹H NMR spectrum is expected to show two triplet signals corresponding to the two methylene groups (-CH₂-).
-
Quantitative Analysis: A spectrophotometric method, based on the reaction of the primary amino group with a chromogenic agent like the sodium salt of 1,2-naphthoquinone-4-sulfonic acid, can be adapted to determine the concentration of sodium beta-alaninate in solution with high accuracy and precision.[5][6]
Key Applications in Research and Industry
Sodium beta-alaninate's utility stems directly from the biological and chemical roles of its parent molecule, β-alanine.
Precursor for Carnosine Synthesis and Physiological Buffering
In drug development and nutritional science, the primary interest in β-alanine, and by extension its sodium salt, is its role as the rate-limiting precursor for the synthesis of the dipeptide carnosine (β-alanyl-L-histidine).[7]
Mechanism of Action: Within skeletal muscle, the enzyme carnosine synthetase combines β-alanine and L-histidine to form carnosine. Supplementation with β-alanine has been consistently shown to increase muscle carnosine concentrations.[7] Carnosine is a highly effective intracellular proton buffer. During high-intensity exercise, glycolysis produces hydrogen ions (H⁺), leading to a drop in muscle pH, which contributes to fatigue by inhibiting key enzymes and interfering with calcium handling.[7] By buffering these excess protons, elevated carnosine levels can delay the onset of neuromuscular fatigue and enhance performance in short to medium-duration, high-intensity activities.[4] Sodium beta-alaninate provides a highly bioavailable source of β-alanine to drive this critical pathway.
Caption: Role of β-Alanine in Carnosine Synthesis and Buffering.
Functional Agent in Carbon Capture Technologies
Amino acid salt solutions, including aqueous sodium beta-alaninate, are emerging as promising solvents for post-combustion CO₂ capture.[8] They represent a potentially more environmentally friendly and stable alternative to traditional alkanolamine solvents.
Causality of Application: The primary amino group of sodium beta-alaninate reacts with dissolved CO₂ in a reversible reaction to form a carbamate salt. This chemical absorption process effectively removes CO₂ from flue gas streams. Compared to conventional amines, amino acid salts exhibit significantly lower volatility, reducing solvent loss and environmental emissions.[8] Furthermore, they often show higher resistance to thermal and oxidative degradation.[8] The efficiency of the absorption process depends on physicochemical properties such as density and viscosity, which must be carefully characterized at different temperatures and concentrations to design and model industrial-scale absorption towers.[8]
Conclusion
Sodium beta-alaninate is more than just a simple salt; it is a versatile and enabling compound with significant scientific and industrial value. Its well-defined chemical structure, high water solubility, and straightforward synthesis make it an accessible and reliable reagent. For drug development and nutritional science professionals, it serves as a highly effective pro-drug for carnosine, offering a scientifically validated means to enhance intracellular buffering capacity and combat muscle fatigue. For chemical engineers and environmental scientists, it represents a next-generation functional material for carbon capture technologies, promising improved stability and a better environmental profile. Continued research into its applications, particularly in optimizing formulations for bioavailability and refining its use in industrial processes, will further solidify its importance across multiple scientific disciplines.
References
-
β-Alanine - Wikipedia . Wikipedia. [Link]
-
Radical S‐Adenosyl‐L‐Methionine Oxygenase DarE Forms Ether Bond via a Partially Delocalized - American Chemical Society . Journal of the American Chemical Society. [Link]
-
beta-Alanine, monosodium salt | C3H6NNaO2 | CID 23674880 - PubChem . PubChem. [Link]
-
Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture - Chemical Engineering Transactions . Chemical Engineering Transactions. [Link]
-
Advances in the synthesis of β-alanine - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
Sodium bicarbonate and beta-alanine supplementation: Is combining both better than either alone? A systematic review and meta-analysis . National Center for Biotechnology Information. [Link]
-
β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid - ResearchGate . ResearchGate. [Link]
-
sodium N-(2-aminoethyl)-beta-alaninate | C5H11N2NaO2 | CID 23711569 - PubChem . PubChem. [Link]
-
β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid . Zaporozhye Medical Journal. [Link]
Sources
- 1. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-Alanine, monosodium salt | C3H6NNaO2 | CID 23674880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. β-Alanine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 7. Sodium bicarbonate and beta-alanine supplementation: Is combining both better than either alone? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cetjournal.it [cetjournal.it]
